N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)propanamide
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Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
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Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridazine core, which is often associated with various pharmacological effects. The presence of cyclopropyl and fluorophenoxy groups enhances its potential for interaction with biological targets. The molecular formula is C₁₅H₁₉FN₄O₂, indicating a diverse array of functional groups that may contribute to its biological profile.
Preliminary studies suggest that this compound may exert its effects through the modulation of specific enzymes and receptors involved in inflammatory and microbial pathways. The exact molecular targets are still under investigation, but the structure implies potential interactions with proteins and nucleic acids relevant to various disease processes.
Antitumor Activity
Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells, showcasing promising antitumor activity in vivo. Studies have demonstrated that it can inhibit cell proliferation and promote cell death in various cancer models, although the specific pathways involved require further elucidation.
Anti-inflammatory Properties
The compound's structural analogs have been linked to anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may similarly possess anti-inflammatory capabilities, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |
This table illustrates how this compound stands out due to its specific substitutions and potential therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antitumor Efficacy : In a study involving tumor-bearing mice, treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Inflammatory Response Modulation : In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-fluorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12(25-15-6-4-14(19)5-7-15)18(24)20-10-11-22-17(23)9-8-16(21-22)13-2-3-13/h4-9,12-13H,2-3,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDCNWERKLGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2CC2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.